methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate
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Description
Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Systems Synthesis
Lovro Selič et al. (1997) explored the synthesis of heterocyclic systems using derivatives of the compound . They demonstrated the preparation of various heterocycles, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones, through multi-step synthetic routes starting from acetoacetic esters. This work highlights the potential of such compounds in synthesizing complex heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Selič, Grdadolnik, & Stanovnik, 1997).
Photoinitiated Polymerization
A study by Y. Guillaneuf et al. (2010) focused on the application of a similar compound as a photoiniferter in nitroxide-mediated photopolymerization (NMP). This innovative approach used UV irradiation to initiate polymer growth, demonstrating the compound's role in developing new photopolymerization techniques. The research opens up avenues for using these compounds in creating polymers with tailored properties (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Advanced Synthetic Routes
The work of Lucija Pizzioli et al. (1998) on the synthesis and transformation of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate showcases the compound's versatility as a synthon for creating polysubstituted heterocycles. This research underscores the role of these compounds in constructing complex molecular architectures, essential in drug development and materials science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Environmental Applications
A notable application outside of direct chemical synthesis is detailed by J. Pignatello and Yunfu Sun (1995), who investigated the photoassisted Fenton reaction for the complete oxidation of pollutants in water. Although the study focuses on different compounds, it exemplifies how related chemical structures can play a crucial role in environmental remediation technologies, highlighting the broader applicability of these compounds in addressing environmental challenges (Pignatello & Sun, 1995).
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-8H,1-5H3,(H,16,17)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRBYWRPYMDBD-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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